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Compound of Interest

Compound Name: JNJ525

Cat. No.: B15585085

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical research data for INJ-38877605,
a potent c-Met inhibitor whose clinical development was halted, alongside other notable c-Met
inhibitors: Capmatinib, Tepotinib, and Savolitinib. The objective is to offer a consolidated
resource for understanding their relative performance based on available experimental data.

Introduction to c-Met Inhibition

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a
crucial role in cell proliferation, survival, migration, and invasion. Dysregulation of the HGF/c-
Met signaling pathway is a known driver in various cancers, making it a key target for
therapeutic intervention. This guide focuses on small molecule tyrosine kinase inhibitors (TKIS)
designed to block the ATP-binding site of c-Met, thereby inhibiting its downstream signaling.

Comparative Efficacy and Potency

The following tables summarize key quantitative data from preclinical studies of JNJ-38877605
and its comparators.

In Vitro Kinase and Cell-Based Assays
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. Reference(s
Compound Target Assay Type IC50 (nM) Cell Line(s)
INJ- _
c-Met Kinase Assay 4.7 - [1]
38877605
EBC1,
Cell-based Potent
GTL16, NCI-
c-Met (Phosphorylat  inhibition at [2]
H1993,
ion) 500 nM
MKN45
Capmatinib c-Met Kinase Assay 0.13 - [3]
Cell-based Lung cancer
c-Met ) ] 0.3-0.7 i [3]
(Proliferation) cell lines
Tepotinib c-Met Kinase Assay - - -
Cell-based Complete
c-Met (Phosphorylat inhibition at Hs746T [4]
ion) 0.1 uM
o ) 12.5 (free
Savolitinib c-Met Kinase Assay - [5]
drug)
Cell-based
3.7 (free
c-Met (Tumor Hs746t [5]
) drug)
Reduction)
In Vivo Xenograft Studies
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Animal ] ] Reference(s
Compound Tumor Type Dosing Efficacy
Model )
) Significant
Gastric 40 ]
JINJ- ) decrease in
Nude mice Cancer mg/kg/day, [2]
38877605 plasma IL-8
(GTL16) p.o.
and GROa
Inhibition of
50
] Glioblastoma invasion,
Nude mice mg/kg/day, ) [6]
(U251) promotion of
.0.
P apoptosis
Demonstrate
o MET-driven d tumor
Capmatinib - - [7]
tumors growth
inhibition
) Dose-
Pancreatic
o ) dependent
Tepotinib Nude mice Cancer (KP- - ] [4]
antitumor
4) -
activity
Gastric Dose- and
Cancer Various frequency-
Savolitinib Nude mice (MKN-45), doses and dependent [8]
Lung Cancer schedules antitumor
(EBC-1) activity

Pharmacokinetic Profiles

A comparison of key pharmacokinetic parameters is crucial for understanding the disposition of

these inhibitors.
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Key
Compound Species Pharmacokinetic Reference(s)
Parameters

Rapid absorption

(Tmax 1.5-4h), short
JNJ-38877605 Human plasma half-life, no [1]

accumulation after 21

days.

Rapid absorption

(Tmax 1-2h), effective
Capmatinib Human elimination half-life of [3]

6.5h, 96% plasma

protein binding.

High volume of
distribution (>8 L/kg),
Tepotinib Mouse greater tumor [4]

concentration than

plasma.
Long effective half-life
Human [9]
of ~32h.
Good absorption,
moderate tissue
Savolitinib Preclinical Species distribution, low to [5]

intermediate

clearance.

Signaling Pathways and Experimental Workflows
c-Met Signaling Pathway

The diagram below illustrates the HGF/c-Met signaling cascade and the point of intervention for
c-Met inhibitors.
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Caption: The HGF/c-Met signaling pathway and the inhibitory action of c-Met TKiIs.

JNJ-38877605 Species-Specific Metabolism

The clinical development of JNJ-38877605 was terminated due to renal toxicity caused by the
formation of insoluble metabolites in humans and rabbits, a phenomenon not observed in
preclinical studies in rats and dogs.[10] This highlights the critical importance of inter-species
metabolite profiling in drug development.
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Caption: Species-specific metabolism of JNJ-38877605 leading to renal toxicity.

Experimental Workflow: In Vivo Xenograft Study

The following diagram outlines a typical workflow for assessing the efficacy of a c-Met inhibitor
in a tumor xenograft model.
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Caption: A generalized workflow for an in vivo xenograft efficacy study.

Detailed Experimental Protocols
In Vitro c-Met Kinase Assay (lllustrative Protocol)

This protocol describes a method to determine the in vitro inhibitory activity of a compound
against the c-Met kinase.

Objective: To quantify the half-maximal inhibitory concentration (IC50) of a test compound
against c-Met kinase activity.

Materials:

e Recombinant human c-Met kinase domain

e Poly(Glu, Tyr) 4:1 as a generic kinase substrate

e Adenosine triphosphate (ATP)

e Assay buffer (e.g., 40 mM Tris-HCI pH 7.5, 20 mM MgCI2, 0.1 mg/mL BSA, 50 uM DTT)
e Test compound (e.g., JNJ-38877605) dissolved in DMSO

o ADP-Glo™ Kinase Assay Kit (Promega) or similar

e 96-well white opaque plates

Multimode plate reader capable of luminescence detection
Procedure:

o Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10
mM.

e In a 96-well plate, add the test compound dilutions to the appropriate wells. Include wells
with DMSO only as a control for 100% kinase activity and a known potent inhibitor as a
positive control.
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e Add the c-Met kinase and substrate solution to each well.

« Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should
be at or near the Km for c-Met.

¢ Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

» Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™
Kinase Assay kit according to the manufacturer's instructions.

e Read the luminescence on a plate reader.

o Calculate the percent inhibition for each compound concentration relative to the DMSO
control.

o Determine the IC50 value by fitting the data to a four-parameter logistic dose-response

curve.

Cell Proliferation Assay (lllustrative Protocol)

This protocol outlines a method to assess the effect of a c-Met inhibitor on the proliferation of a
c-Met dependent cancer cell line.

Objective: To determine the IC50 of a test compound on the proliferation of a cancer cell line
with aberrant c-Met signaling.

Materials:

c-Met dependent cancer cell line (e.g., MKN-45, HsS746T)

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

Test compound dissolved in DMSO

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

96-well clear-bottom, white-walled tissue culture plates

Multimode plate reader capable of luminescence detection
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Procedure:

e Seed the cells in a 96-well plate at a predetermined density and allow them to adhere
overnight.

e Prepare a serial dilution of the test compound in complete culture medium.

e Remove the existing medium from the cells and add the medium containing the test
compound dilutions. Include wells with medium and DMSO as a vehicle control.

 Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

o Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's
protocol.

» Read the luminescence on a plate reader.
o Calculate the percentage of cell viability for each concentration relative to the vehicle control.

o Determine the IC50 value by plotting the data and fitting to a dose-response curve.

Tumor Xenograft Model (lllustrative Protocol)

This protocol provides a general framework for evaluating the in vivo antitumor activity of a c-
Met inhibitor.

Objective: To assess the ability of a test compound to inhibit tumor growth in a mouse xenograft
model.

Materials:

Immunodeficient mice (e.g., athymic nude or NOD-SCID)

c-Met dependent cancer cell line

Matrigel (optional)

Test compound formulated for in vivo administration (e.g., oral gavage)
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e Vehicle control
o Calipers for tumor measurement
Procedure:

e Harvest cancer cells from culture and resuspend them in a suitable medium, potentially
mixed with Matrigel.

e Subcutaneously inject the cell suspension into the flank of each mouse.
e Monitor the mice for tumor formation.

e Once tumors reach a palpable size (e.g., 100-200 mm3), randomize the mice into treatment
and control groups.

o Administer the test compound to the treatment group and the vehicle to the control group
according to the predetermined dose and schedule.

e Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume
(e.g., using the formula: (Length x Width?)/2).

e Monitor the body weight and overall health of the mice throughout the study.

o At the end of the study (e.g., when control tumors reach a predetermined size), euthanize
the mice and excise the tumors.

e Tumor weight can be measured, and tumors can be processed for further analysis (e.g.,
histopathology, biomarker analysis).

o Compare the tumor growth between the treatment and control groups to determine the
efficacy of the test compound.

Disclaimer: The experimental protocols provided are illustrative and may require optimization
for specific applications. The data presented in this guide is based on publicly available
research and is intended for informational purposes only.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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